molecular formula C8H10O3 B1622852 3-Hydroxy-2-methoxybenzyl alcohol CAS No. 84864-62-0

3-Hydroxy-2-methoxybenzyl alcohol

Cat. No.: B1622852
CAS No.: 84864-62-0
M. Wt: 154.16 g/mol
InChI Key: ZJXAUXOXMRUTTF-UHFFFAOYSA-N
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Description

Properties

CAS No.

84864-62-0

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-(hydroxymethyl)-2-methoxyphenol

InChI

InChI=1S/C8H10O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,9-10H,5H2,1H3

InChI Key

ZJXAUXOXMRUTTF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1O)CO

Canonical SMILES

COC1=C(C=CC=C1O)CO

Other CAS No.

84864-62-0

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Hydroxy-2-methoxybenzyl alcohol
  • Molecular Formula : C₈H₁₀O₃
  • Molecular Weight : 154.16 g/mol
  • CAS Registry Number : 84864-62-0 .
  • Structure : A benzyl alcohol derivative with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 2-position of the benzene ring.

Key Properties :

  • Functional Groups: Hydroxyl (phenolic) and methoxy substituents influence hydrogen bonding, solubility, and reactivity.
  • Synthesis : Synthesized via methods analogous to other benzyl alcohols, such as nucleophilic substitution or reduction of corresponding aldehydes .

Comparison with Structural Analogs

2.1 Positional Isomers
Compound This compound 2-Hydroxy-3-methoxybenzyl alcohol 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl alcohol)
Substituent Positions -OH (3), -OCH₃ (2) -OH (2), -OCH₃ (3) -OH (4), -OCH₃ (3)
Molecular Weight 154.16 g/mol 154.16 g/mol 154.16 g/mol
CAS Number 84864-62-0 4383-05-5 498-00-0
Melting Point Not reported Not reported 113–115°C
Bioactivity Limited data; potential antitrypanosomal* Antioxidant properties inferred from analogs Antioxidant, flavoring agent

Key Differences :

  • Hydrogen Bonding : The position of substituents affects intermolecular interactions. For example, vanillyl alcohol (4-hydroxy-3-methoxy) forms stronger hydrogen bonds due to para-hydroxyl positioning, enhancing crystallinity .
  • Solubility : this compound is less polar than vanillyl alcohol, likely reducing water solubility.
2.2 Functional Group Variants
Compound 3-Hydroxybenzyl alcohol 4-Hydroxybenzyl alcohol
Substituents -OH (3) -OH (4)
Molecular Formula C₇H₈O₂ C₇H₈O₂
Molecular Weight 124.14 g/mol 124.14 g/mol
Bioactivity Metabolite in living organisms Antioxidant, pharmaceutical intermediate
Applications Biochemical studies, natural product synthesis Drug development, polymer chemistry

Structural Impact :

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